N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-N'-methylbenzohydrazide
Description
N’-(1,1-DIOXO-1??,2-BENZOTHIAZOL-3-YL)-N’-METHYLBENZOHYDRAZIDE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzothiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen atoms
Properties
Molecular Formula |
C15H13N3O3S |
|---|---|
Molecular Weight |
315.3 g/mol |
IUPAC Name |
N'-(1,1-dioxo-1,2-benzothiazol-3-yl)-N'-methylbenzohydrazide |
InChI |
InChI=1S/C15H13N3O3S/c1-18(16-15(19)11-7-3-2-4-8-11)14-12-9-5-6-10-13(12)22(20,21)17-14/h2-10H,1H3,(H,16,19) |
InChI Key |
AJDJFWFYAFPYBY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=NS(=O)(=O)C2=CC=CC=C21)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1,1-DIOXO-1??,2-BENZOTHIAZOL-3-YL)-N’-METHYLBENZOHYDRAZIDE typically involves the reaction of benzothiazole derivatives with hydrazine compounds under controlled conditions. One common method includes the condensation of 2-aminobenzothiazole with methyl benzoate in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance the yield and purity of the product. The use of high-throughput screening and optimization techniques allows for the identification of optimal reaction conditions, including temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
N’-(1,1-DIOXO-1??,2-BENZOTHIAZOL-3-YL)-N’-METHYLBENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride or ferric chloride.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiazole derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Scientific Research Applications
N’-(1,1-DIOXO-1??,2-BENZOTHIAZOL-3-YL)-N’-METHYLBENZOHYDRAZIDE has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor and its interactions with various biomolecules.
Medicine: The compound’s derivatives are investigated for their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N’-(1,1-DIOXO-1??,2-BENZOTHIAZOL-3-YL)-N’-METHYLBENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]-4-methylpentanoic acid
- N-(1,1-dioxido-1,2-benzothiazol-3-yl)ethane-1,2-diamine
- 1-(1,1-dioxo-1,2-benzothiazol-3-yl)-N-(2-methylphenyl)-4-piperidinecarboxamide
Uniqueness
N’-(1,1-DIOXO-1??,2-BENZOTHIAZOL-3-YL)-N’-METHYLBENZOHYDRAZIDE stands out due to its unique combination of a benzothiazole ring and a benzohydrazide moiety. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential as a therapeutic agent further highlight its uniqueness compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
